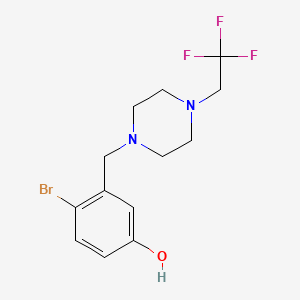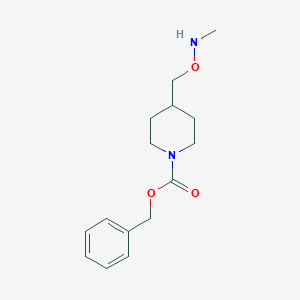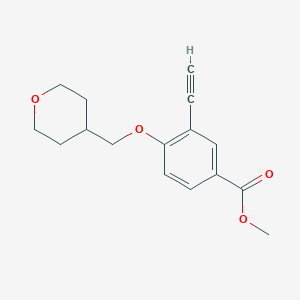![molecular formula C7H3Br2NO2S B12075099 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- CAS No. 1353649-89-4](/img/structure/B12075099.png)
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- typically involves the bromination of a precursor thieno[3,4-c]pyrrole compound. One common method includes the following steps:
Starting Material: The synthesis begins with thieno[3,4-c]pyrrole-4,6(5H)-dione.
Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired 1,3-dibromo-5-methyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiophene and pyrrole rings can be oxidized or reduced.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands in solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce extended conjugated systems.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the bromine atoms allows for further functionalization, which can lead to the development of compounds with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it a versatile intermediate in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- exerts its effects depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione: The parent compound without bromine substitution.
1,3-Dibromo-5-methylthiophene: A simpler thiophene derivative with similar bromine substitution.
Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-: A closely related compound without the methyl group.
Uniqueness
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- is unique due to the combination of the bromine atoms and the methyl group, which provide specific sites for further chemical modification. This allows for the creation of a wide range of derivatives with tailored properties for various applications.
Properties
CAS No. |
1353649-89-4 |
|---|---|
Molecular Formula |
C7H3Br2NO2S |
Molecular Weight |
324.98 g/mol |
IUPAC Name |
1,3-dibromo-5-methylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C7H3Br2NO2S/c1-10-6(11)2-3(7(10)12)5(9)13-4(2)8/h1H3 |
InChI Key |
HPTOGBJGZRJBRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(SC(=C2C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)











![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)
